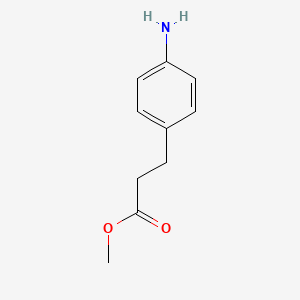
甲基3-(4-氨基苯基)丙酸酯
概述
描述
“Methyl 3-(4-aminophenyl)propanoate” is a chemical compound with the linear formula C10H13NO2 . It is used in various chemical reactions and has a molecular weight of 179.22 .
Synthesis Analysis
The synthesis of “Methyl 3-(4-aminophenyl)propanoate” involves two stages . In the first stage, methanol reacts with thionyl chloride at 0 degrees Celsius for 0.1 hours under an inert atmosphere. In the second stage, 3-(4-aminophenyl)propionic acid is added and the reaction is allowed to reflux for 2 hours under an inert atmosphere .Molecular Structure Analysis
The InChI code for “Methyl 3-(4-aminophenyl)propanoate” is 1S/C10H13NO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-3,5-6H,4,7,11H2,1H3 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
“Methyl 3-(4-aminophenyl)propanoate” is involved in various chemical reactions. For instance, it can react with hydrogen in tetrahydrofuran and methanol at 25 degrees Celsius for 10 hours . It can also react with methanol and thionyl chloride at 0 degrees Celsius for 0.1 hours under an inert atmosphere .Physical And Chemical Properties Analysis
“Methyl 3-(4-aminophenyl)propanoate” is a powder with a melting point of 54-56 degrees Celsius .科学研究应用
抗疟疾活性
一系列源自取代的1-苯基-2-丙酮的化合物,包括与甲基3-(4-氨基苯基)丙酸酯相关的结构,在小鼠的Plasmodium berghei中展示出显著的抗疟疾活性。这些化合物对抗药物耐药菌株表现出优异的活性,并具有有前途的药代动力学特性,表明在人类临床试验中具有潜力(Werbel et al., 1986)。
放射示踪剂应用
在神经炎症研究背景下,针对神经鞘氨醇-1-磷酸受体(S1PR)1的放射示踪剂11C-CS1P1在人类参与者中进行了安全性、剂量学和脑摄取的评估。这项研究突显了这类化合物在探索神经疾病方面的潜力,并强调了甲基3-(4-氨基苯基)丙酸酯衍生物在开发放射示踪剂中的重要性(Brier et al., 2022)。
合成过程中的杂质分析
对MDMA片剂的杂质分析研究已经确定了合成过程中的各种化合物,包括与甲基3-(4-氨基苯基)丙酸酯相关的结构,为秘密实验室中使用的合成途径提供了关键见解(Palhol et al., 2002)。
抗增殖和抗病毒活性
对甲基3-(4-氨基苯基)丙酸酯衍生物的研究显示出在抑制DNA酶-ATP酶活性方面的潜力,表明具有抗增殖特性。这类化合物可能在开发用于癌症治疗的新治疗剂中发挥重要作用(Yurttaş等,2022)。
神经保护性质
对NMDA受体拮抗剂的研究揭示了与甲基3-(4-氨基苯基)丙酸酯相关的化合物,具有强效的神经保护活性。这些发现表明这类化合物可能通过靶向NMDA受体的特定亚基来治疗神经疾病(Menniti et al., 1997)。
安全和危害
“Methyl 3-(4-aminophenyl)propanoate” is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
属性
IUPAC Name |
methyl 3-(4-aminophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-3,5-6H,4,7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHNQRGWWMORLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60329103 | |
| Record name | methyl 3-(4-aminophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60329103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-aminophenyl)propanoate | |
CAS RN |
35418-07-6 | |
| Record name | Methyl 4-aminobenzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35418-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 3-(4-aminophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60329103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-(4-aminophenyl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

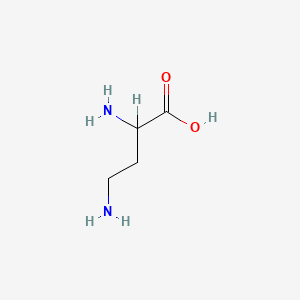
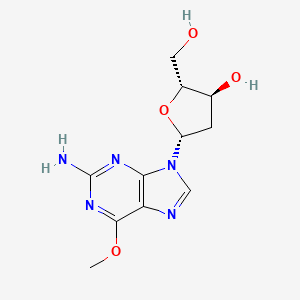
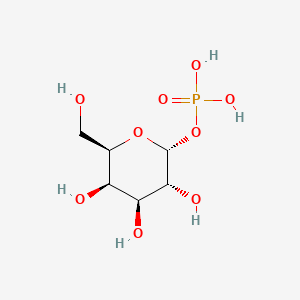
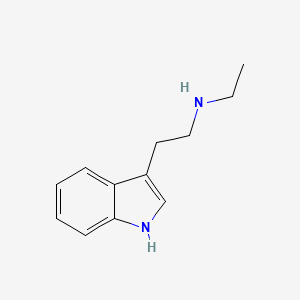
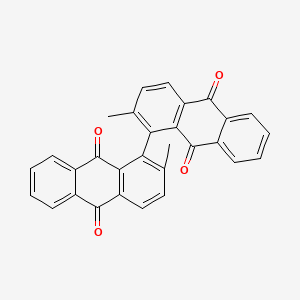
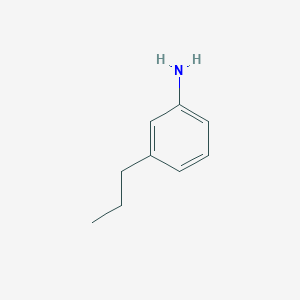
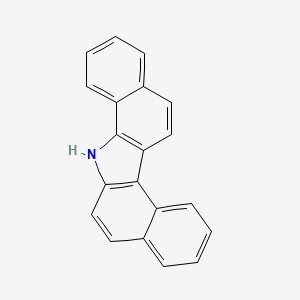
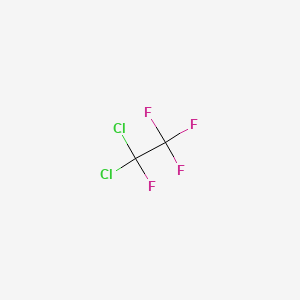

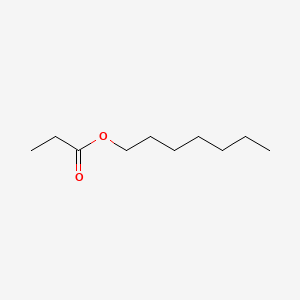
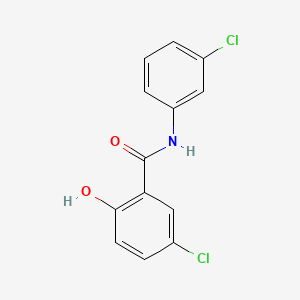
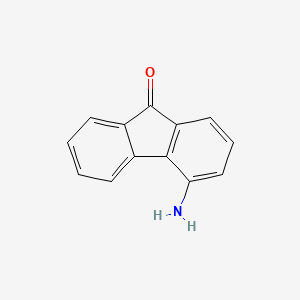
![Hexane, 1,1'-[ethylidenebis(oxy)]bis-](/img/structure/B1594051.png)
